9-(Dibromomethylidene)-9H-xanthene
Description
9-(Dibromomethylidene)-9H-xanthene is a brominated derivative of the xanthene scaffold, characterized by a dibromomethylidene substituent at the 9-position. The dibromomethylidene group enhances electrophilic reactivity, making the compound valuable in organic synthesis and materials science.
Properties
CAS No. |
1143-18-6 |
|---|---|
Molecular Formula |
C14H8Br2O |
Molecular Weight |
352.02 g/mol |
IUPAC Name |
9-(dibromomethylidene)xanthene |
InChI |
InChI=1S/C14H8Br2O/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8H |
InChI Key |
LJHGDQBGUODLQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(Br)Br)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dibromomethylidene)-9H-xanthene typically involves the bromination of 9-methylidene-9H-xanthene. The reaction is carried out using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of 9-(Dibromomethylidene)-9H-xanthene follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The dibromomethylidene group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the dibromomethylidene group can lead to the formation of 9-methylidene-9H-xanthene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles like amines and thiols.
Oxidation: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of 9-(Dibromomethylidene)-9H-xanthene can be formed.
Oxidation Products: Oxidized derivatives like carboxylic acids and ketones.
Reduction Products: 9-methylidene-9H-xanthene and its derivatives.
Scientific Research Applications
Chemistry: 9-(Dibromomethylidene)-9H-xanthene is used as a precursor in the synthesis of various fluorescent dyes and pigments. Its unique structure allows for the development of compounds with specific photophysical properties.
Biology: In biological research, this compound is utilized in the development of fluorescent probes for imaging and diagnostic applications. Its fluorescence properties make it suitable for tracking and visualizing biological processes.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as photosensitizers in photodynamic therapy for cancer treatment.
Industry: In the industrial sector, 9-(Dibromomethylidene)-9H-xanthene is used in the production of high-performance materials, including polymers and coatings with enhanced optical properties.
Mechanism of Action
The mechanism of action of 9-(Dibromomethylidene)-9H-xanthene primarily involves its interaction with light. Upon exposure to light, the compound absorbs photons and reaches an excited state. This excited state can then transfer energy to other molecules or release it as fluorescence. The dibromomethylidene group plays a crucial role in modulating the photophysical properties, making it an effective component in various applications.
Comparison with Similar Compounds
a. 1-(Dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one (Compound 8)
- Structure : Features a dibromomethyl group at the 1-position and methoxy substituents at the 3,4,6-positions.
- Synthesis : Produced via N-bromosuccinimide (NBS) and dibenzoyl peroxide under reflux in CCl₄ .
- Key Difference : The presence of methoxy groups alters electronic properties compared to the unsubstituted dibromomethylidene derivative.
b. 4,5-Dibromo-9,9-dimethyl-9H-xanthene
- Structure : Bromine atoms at the 4,5-positions and methyl groups at the 9-position.
- Key Difference : Methyl groups increase steric hindrance, reducing reactivity compared to the dibromomethylidene derivative.
c. 9-(Dibromomethylene)-9H-fluorene
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 9H-Xanthene (base structure) | 182.22 | 100.6 | None |
| 9-(Dibromomethylidene)-9H-xanthene* | ~342.0 (estimated) | Not reported | Dibromomethylidene at C9 |
| 4,5-Dibromo-9,9-dimethyl-9H-xanthene | Not reported | Not reported | Br at C4/C5, CH₃ at C9 |
| 1-(Dibromomethyl)-3,4,6-trimethoxy | 433.1 | 159–161 | BrCH₂ at C1, OCH₃ at C3/C4/C6 |
*Estimated molecular weight based on addition of two bromines (79.9 g/mol each) to 9H-xanthene.
- Electronic Effects : Bromine substituents (electron-withdrawing) reduce electron density on the xanthene ring, enhancing susceptibility to nucleophilic attack .
- Solubility : Brominated derivatives generally exhibit lower solubility in polar solvents compared to hydroxyl- or methoxy-substituted analogs .
a. Reactivity in Substitution Reactions
- The dibromomethylidene group in 9-(Dibromomethylidene)-9H-xanthene can act as a leaving group, facilitating Suzuki coupling or nucleophilic aromatic substitution. This contrasts with methoxy-substituted xanthenes, which are less reactive .
- Example : 9-(3,4-Dimethoxyphenyl)-9H-xanthene was synthesized using carbocatalysts (asphaltene oxide), achieving 63% yield .
Computational Insights
- Geometry: Benzylidene-substituted xanthenes exhibit non-planar structures, with the substituent ring oriented perpendicular to the xanthene cleft. This steric effect reduces correlation between electronic descriptors and experimental properties (e.g., corrosion inhibition) .
- Dimerization Energies: 9H-xanthene forms stable dimers with phenol and toluene, with interaction energies influenced by substituents. Bromine’s electronegativity may enhance dimer stability compared to methyl or methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
